Product packaging for Flunitrazolam(Cat. No.:CAS No. 2243815-18-9)

Flunitrazolam

Cat. No.: B1451286
CAS No.: 2243815-18-9
M. Wt: 337.31 g/mol
InChI Key: RDLAGIOILLWVTM-UHFFFAOYSA-N

Description

Classification within Benzodiazepine (B76468) Derivatives

Flunitrazolam is categorized as a triazolobenzodiazepine, which is a specific subclass of benzodiazepines. wikipedia.org Its chemical structure is derived from the core benzodiazepine framework but includes a fused triazole ring. This structural modification is significant, as the addition of a triazole ring to the benzodiazepine scaffold is known to increase the potency of the compound. wikipedia.org

It is the triazole analogue of flunitrazepam, a well-known benzodiazepine. wikipedia.org The key structural difference between this compound and flunitrazepam is this addition of the triazole ring. wikipedia.orgservice.gov.uk this compound is also structurally related to other potent triazolobenzodiazepines such as clonazolam. wikipedia.orgservice.gov.uk

Table 1: Chemical and Physical Properties of this compound

Property Value
IUPAC Name 1-methyl-8-nitro-6-(2-fluorophenyl)-4H- wikipedia.orgresearchgate.netbiosynth.comtriazolo[4,3-a] researchgate.netbiosynth.combenzodiazepine wikipedia.org
Molecular Formula C17H12FN5O2 wikipedia.org
Molar Mass 337.314 g·mol−1 wikipedia.org
CAS Number 2243815-18-9 wikipedia.org

Historical Context of Emergence as a Novel Psychoactive Substance (NPS)

This compound was first definitively identified and reported to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) Early Warning System by an analytical laboratory in Germany in October 2016. wikipedia.org Prior to this, the compound had not been described in scientific or patent literature. wikipedia.org Although discovered in the 1960s, it was never marketed for medical use for reasons that are not publicly documented. oup.comnih.gov

The emergence of this compound is part of a broader trend of "designer benzodiazepines" appearing on the illicit market. nih.govimj.ie These substances are often synthesized to circumvent existing drug control laws. youtube.com The rise in the availability of NPS, including benzodiazepines, has been noted as a significant public health concern. imj.ienih.gov Following its detection, concerns over the potential risks associated with this compound and other novel benzodiazepines led to regulatory reviews. For instance, the UK's Advisory Council on the Misuse of Drugs (ACMD) recommended that this compound be controlled under the Misuse of Drugs Act 1971. sdf.org.uk

Table 2: Timeline of this compound's Emergence

Year Event
1960s This compound was first discovered but never marketed. oup.comnih.gov
2016 First definitively identified and reported to the EMCDDA by a German laboratory in October. wikipedia.org
2016 Detected by the Swedish Public Health Agency (MPA). hud.ac.uk
2020 The UK's ACMD recommended controlling this compound under the Misuse of Drugs Act 1971. sdf.org.uk

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Flunitrazepam
Clonazolam
Diazepam
Alprazolam
Etizolam
Phenazepam
Diclazepam
Flubromazolam
Bromazepam
Flurazepam
Nitrazepam
Temazepam
Midazolam
Norfludiazepam
Clobromazolam
Flualprazolam
Metizolam
Pyrazolam
Flubromazepam (B159081)
Meclonazepam
Nifoxipam
Adinazolam
Cloniprazepam
Fonazepam
3-hydroxyphenazepam
Nitrazolam
Norflurazepam
4'-chlorodiazepam (B374661)
Delorazepam
Lormetazepam
Lorazepam
Fludiazepam
Bentazepam
Fluclotizolam (B3026183)
Desmethylflunitrazepam
7-aminoflunitrazepam (B158405)
Desmethylflunitrazepam
4-hydroxy-FNTZ
Desnitro-FNTZ
7-amino-FNTZ
7-acetamido-FNTZ
α-hydroxy-flubromazolam
Deschloroetizolam

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12FN5O2 B1451286 Flunitrazolam CAS No. 2243815-18-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-fluorophenyl)-1-methyl-8-nitro-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5O2/c1-10-20-21-16-9-19-17(12-4-2-3-5-14(12)18)13-8-11(23(24)25)6-7-15(13)22(10)16/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLAGIOILLWVTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)[N+](=O)[O-])C(=NC2)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601024059
Record name Flunitrazolam
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URL https://comptox.epa.gov/dashboard/DTXSID601024059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243815-18-9
Record name 4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine, 6-(2-fluorophenyl)-1-methyl-8-nitro-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Flunitrazolam
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flunitrazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUNITRAZOLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK0I6HTR1Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Structural Modifications

Established Synthetic Pathways for Flunitrazolam

The synthesis of this compound, which was not described in scientific or patent literature prior to its appearance as a designer drug, can be approached through methods analogous to those used for other triazolobenzodiazepines. wikipedia.org A primary and established strategy involves the conversion of a 1,4-benzodiazepine (B1214927) into its corresponding triazolo-analog. sci-hub.se Specifically, this compound is the triazole analog of flunitrazepam. wikipedia.org

One common pathway begins with the corresponding 1,4-benzodiazepine-2-thione. This intermediate is reacted with an acid hydrazide, such as acetic acid hydrazide, in a suitable solvent like 1-butanol. The reaction mixture is heated under reflux, leading to the formation of the fused triazole ring and yielding the final triazolobenzodiazepine product. springermedizin.de

A more detailed, multi-step synthesis starting from more basic precursors has also been described. This pathway begins with 2-amino-5-nitro-2'-fluorobenzophenone. youtube.com The synthesis proceeds through the formation of the core benzodiazepine (B76468) structure, which is then followed by the annulation (fusion) of the triazole ring. youtube.com The general steps include:

Amide formation from the starting benzophenone (B1666685) precursor. youtube.com

Cyclization to form the seven-membered diazepine (B8756704) ring. youtube.com

Conversion of the resulting lactam to a thioamide or other reactive intermediate. sci-hub.se

Cyclization with a hydrazine (B178648) derivative to form the fused triazole ring. sci-hub.sesmolecule.com

This approach allows for the construction of the molecule from commercially available starting materials. youtube.com

Precursor Chemistry and Reaction Mechanisms

The synthesis of this compound relies on key precursor molecules and specific reaction mechanisms to build the complex heterocyclic system.

A documented synthesis starts with 2-amino-5-nitro-2'-fluorobenzophenone . youtube.com The reaction proceeds as follows:

Amide Formation: The initial step is the acylation of the amino group of the benzophenone. This is typically achieved by reacting it with chloroacetyl chloride in the presence of a base like sodium bicarbonate. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride, forming a chloroacetamide intermediate. youtube.com

Benzodiazepine Ring Formation: The intermediate chloroacetamide undergoes an intramolecular cyclization to form the 1,4-benzodiazepine ring. This step can be performed using hexamine in ethanol, where hexamine serves as an ammonia (B1221849) source, facilitating the ring closure and forming the seven-membered diazepine structure. youtube.com

Triazole Ring Annulation: The final key transformation is the formation of the fused triazole ring. A common method for this step is to first convert the lactam (amide within the diazepine ring) into a more reactive thioamide using a thionating agent like phosphorus pentasulfide. sci-hub.se This thioamide is then reacted with acetic hydrazide . The mechanism involves the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization and subsequent elimination of a water molecule to form the stable, aromatic triazole ring, yielding this compound. sci-hub.seyoutube.com

An alternative mechanism for the final cyclization involves activating the lactam with a phosphoryl chloride reagent, followed by reaction with acetic hydrazide to achieve the same triazole ring fusion. youtube.com

Precursor/ReagentRole in Synthesis
2-amino-5-nitro-2'-fluorobenzophenoneStarting material containing the core phenyl rings and necessary functional groups. youtube.com
Chloroacetyl ChlorideAcylating agent for the formation of the chloroacetamide intermediate. youtube.com
HexamineReagent for the cyclization step to form the benzodiazepine ring. youtube.com
Phosphorus PentasulfideThionating agent to convert the lactam to a thioamide for the subsequent cyclization. sci-hub.se
Acetic HydrazideReagent providing the necessary atoms to form the fused triazole ring. sci-hub.sespringermedizin.de

Derivatization Strategies and Analogous Compounds in Synthesis

The chemical structure of this compound can be systematically modified to produce a range of analogous compounds. These derivatization strategies are central to the exploration of structure-activity relationships and the creation of new designer benzodiazepines.

A primary derivatization strategy is the fusion of a triazole ring onto various 1,4-benzodiazepine scaffolds. This conversion generally leads to compounds with significantly increased potency. sci-hub.se This approach has been used to create a family of triazolobenzodiazepines from their respective benzodiazepine precursors, including:

Clonazolam from clonazepam sci-hub.se

Flubromazolam from flubromazepam (B159081) sci-hub.se

Alprazolam from its corresponding thione precursor springermedizin.de

Another significant strategy involves the synthesis of positional isomers . This is accomplished by altering the positions of substituents on the phenyl rings of the benzodiazepine structure. For example, a synthetic method was developed to prepare nine of the twelve possible positional isomers of flubromazepam by varying the locations of the bromine and fluorine substituents. researchgate.net This highlights how different isomers of a parent compound like this compound could be systematically synthesized by starting with appropriately substituted benzophenone precursors.

Pharmacological Characterization and Receptor Interactions

Molecular Mechanism of Action at Gamma-Aminobutyric Acid-A (GABA-A) Receptor Complex

Flunitrazolam, like other benzodiazepines, functions as a positive allosteric modulator of the GABA-A receptor. researchgate.netmdpi.com This means it does not directly activate the receptor but enhances the effect of GABA. researchgate.net By binding to the benzodiazepine (B76468) site, this compound induces a conformational change in the receptor that increases the affinity of GABA for its own binding site. drugbank.com This potentiation of GABA's natural inhibitory action leads to an increased frequency of the chloride channel opening, thereby amplifying the inhibitory signal. wikipedia.orgresearchgate.net

The GABA-A receptor exists in numerous isoforms, characterized by different combinations of its constituent subunits (e.g., α, β, γ). nih.govguidetopharmacology.org The specific subunit composition of a receptor, particularly the type of α subunit (α1, α2, α3, or α5), determines its pharmacological properties and sensitivity to benzodiazepines. nih.govnih.gov

Specific research investigating the subunit selectivity profile of this compound is not extensively detailed in current scientific literature. However, insights can be drawn from its parent compound, flunitrazepam, which has demonstrated a high affinity for the α5 subunit of the GABA-A receptor. wikipedia.org The pharmacological effects of different benzodiazepines are closely linked to their affinity for different α-subunits; for instance, α1-containing receptors are primarily associated with sedative effects, while α2- and α3-containing receptors are linked to anxiolytic actions, and α5-subunits are involved in memory and cognition. nih.gov Further investigation is required to fully characterize the specific binding profile of this compound across the various GABA-A receptor subunit combinations.

Positive Allosteric Modulation of GABA-A Receptors

Ligand Binding Affinity Studies

The potency of a benzodiazepine is closely related to its binding affinity for the GABA-A receptor. High-affinity compounds are generally effective at lower concentrations. Studies on this compound indicate it possesses a notably high binding affinity.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of a chemical based on its molecular structure. ucl.ac.ukwikipedia.orgnih.gov These models have been applied to designer benzodiazepines to estimate their binding affinity for the GABA-A receptor without the need for extensive in vitro or in vivo testing. ucl.ac.ukeuropa.eu

Several QSAR studies have predicted a high binding affinity for this compound. sci-hub.seeuropa.eu One such model, created from a set of known benzodiazepines, was used to predict the binding affinities of 22 designer benzodiazepines, with the results expressed as the logarithm of the reciprocal of the molar inhibitory concentration (log 1/c). nih.gov In these studies, this compound was among the compounds with the highest predicted binding affinities. sci-hub.seeuropa.eu The critical structural features identified by these models as being conducive to high binding affinity include the presence of two hydrogen bond acceptors, two aromatic rings, and a hydrophobic group. sci-hub.seresearchgate.neteuropa.eu

Comparative studies utilizing QSAR modeling have positioned this compound as one of the more potent designer benzodiazepines. Its predicted binding affinity has been shown to be greater than that of many prescription benzodiazepines. researchgate.net

In one study, the highest predicted log 1/c values were calculated for this compound, clonazolam, and flubromazolam. sci-hub.se Another QSAR analysis reported a predicted log 1/c value of 8.88 for this compound. nih.gov However, this same study identified four other designer benzodiazepines with even higher predicted binding affinities: fluclotizolam (B3026183) (8.91), difludiazepam (9.16), flualprazolam (10.13), and clobromazolam (10.14). nih.gov

The table below presents the predicted GABA-A receptor binding affinities for this compound and a selection of other designer benzodiazepines based on QSAR modeling.

CompoundPredicted Binding Affinity (log 1/c)
Clobromazolam10.14 nih.gov
Flualprazolam10.13 nih.gov
Difludiazepam9.16 nih.gov
Fluclotizolam8.91 nih.gov
This compound 8.88 nih.gov
ClonazolamNot specified in source nih.gov but high sci-hub.se
FlubromazolamNot specified in source nih.gov but high sci-hub.se
Diclazepam8.39 researchgate.net
Flubromazepam (B159081)8.37 researchgate.net
Nitrazolam8.34 researchgate.net
Bromazolam8.25 researchgate.net
Phenazepam8.12 researchgate.net
Pyrazolam7.79 researchgate.net
Adinazolam7.18 researchgate.net
Tofisopam5.03 nih.gov

This table is generated from data found in the cited scientific literature. The binding affinity is expressed as log 1/c, where a higher value indicates greater predicted affinity.

Metabolic Pathways and Biotransformation of Flunitrazolam

In Vitro Metabolic Studies

In vitro models are instrumental in elucidating the metabolic pathways of new psychoactive substances like flunitrazolam. These studies typically utilize human liver preparations to simulate the metabolic processes that occur in the body.

Pooled Human Liver Microsomes (pHLM) Incubations

Pooled human liver microsomes (pHLM) are a standard in vitro tool for investigating drug metabolism as they contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. researchgate.net Incubations of this compound with pHLM have been performed to identify its primary metabolic pathways.

Studies have shown that after incubation with pHLM, this compound is metabolized through several key reactions. nih.govunifr.ch These include monohydroxylation, dihydroxylation, and the reduction of its nitro group. nih.govunifr.ch In one study, 7-amino-flunitrazolam was identified as the sole metabolite detected after incubation with pHLM. researchgate.netnih.gov However, another investigation reported the formation of both monohydroxylated and dihydroxylated metabolites, in addition to the reduction of the nitro function. nih.govunifr.ch This highlights the complexity of its metabolism and potential variability in in vitro findings.

It has been noted that discrepancies can exist between in vitro and in vivo results. For instance, hydroxylation reactions observed in pHLM incubations were not confirmed in vivo in one study, while 7-acetamidothis compound was detected in vivo but not in the pHLM model. researchgate.net

Recombinant Cytochrome P450 (CYP) and UGT Enzyme Investigations

To identify the specific enzymes responsible for this compound's metabolism, studies have utilized recombinant cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. For many benzodiazepines, CYP3A4 and CYP3A5 are major players in Phase I metabolism. researchgate.netnih.gov For the related compound flunitrazepam, CYP2C19 and CYP3A4 have been identified as the principal P450s involved in its metabolism to desmethylflunitrazepam and 3-hydroxyflunitrazepam. nih.gov

Investigations into the Phase II metabolism of triazolo-benzodiazepines, including this compound, have shown the involvement of UGT enzymes in the formation of N-glucuronides. tandfonline.com Specifically, UGT1A4 has been identified as a key enzyme in the N-glucuronidation of other benzodiazepines like midazolam. researchgate.net For flualprazolam, another triazolobenzodiazepine, UGT1A4 and UGT2B10 were found to catalyze N-glucuronidation, while UGT2B4 was involved in the glucuronidation of a hydroxylated metabolite. springermedizin.de

Identification of Phase I Metabolites

Phase I metabolism of this compound primarily involves modifications to its chemical structure through oxidation and reduction reactions. The main Phase I metabolic pathways identified are:

Reduction of the nitro group: The nitro group at the 7-position is a key target for metabolism, leading to the formation of 7-amino-flunitrazolam. researchgate.netnih.gov This is a common metabolic pathway for nitro-containing benzodiazepines. sci-hub.se

Hydroxylation: The addition of hydroxyl groups to the molecule results in monohydroxylated and dihydroxylated metabolites. nih.govunifr.ch

Desnitro-metabolites: The formation of a desnitro metabolite has also been reported in human urine, suggesting another potential Phase I pathway. researchgate.nettandfonline.com

A software algorithm predicted four potential metabolites for this compound: 4-hydroxy-flunitrazolam, desnitro-flunitrazolam, 7-amino-flunitrazolam, and 7-acetamido-flunitrazolam. researchgate.netnih.gov

The following table summarizes the key Phase I metabolites of this compound identified in in vitro studies.

Metabolite NameMetabolic ReactionReference
7-amino-flunitrazolamReduction of nitro group researchgate.netnih.gov
Monohydroxy-flunitrazolamMonohydroxylation nih.govunifr.ch
Dihydroxy-flunitrazolamDihydroxylation nih.govunifr.ch
Desnitro-flunitrazolamRemoval of nitro group researchgate.nettandfonline.com
7-acetamido-flunitrazolamAcetylation of amino group researchgate.netnih.gov

Identification of Phase II Metabolites (e.g., Glucuronidation)

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, increasing their water solubility and facilitating their excretion. For this compound and other azole-fused benzodiazepines, N-glucuronidation is a significant Phase II pathway. researchgate.nettandfonline.com Studies have detected N-glucuronides of this compound after incubation with pHLM and UGTs. tandfonline.com This process involves the attachment of glucuronic acid to a nitrogen atom on the benzodiazepine (B76468) structure. sci-hub.se

In Vivo Metabolic Profiling and Metabolite Detection

In vivo studies, which involve the analysis of biological samples from individuals who have consumed the substance, provide a more complete picture of its metabolic fate.

Identification of Urinary Metabolites

Analysis of urine samples is a common method for identifying drug metabolites. researchgate.net Following oral administration, this compound and its metabolites are excreted in the urine. One study found that about 3% of the initial dose was excreted as unchanged this compound in urine within 21 hours. researchgate.netnih.gov

The major metabolites detected in urine include both Phase I and Phase II products. Key urinary metabolites identified are:

7-amino-flunitrazolam researchgate.netnih.gov

7-acetamido-flunitrazolam researchgate.netnih.gov

Desnitro-flunitrazolam researchgate.netnih.gov

The identification of these metabolites in urine significantly extends the window of detection for this compound intake up to 37 hours. researchgate.netnih.gov It is noteworthy that while 7-amino-flunitrazolam was the only metabolite found in one pHLM study, the in vivo urine samples contained desnitro-flunitrazolam and 7-acetamido-flunitrazolam as the main detected compounds, alongside 7-amino-flunitrazolam. researchgate.netnih.gov This underscores the importance of in vivo studies to confirm and expand upon in vitro findings.

The following table summarizes the major urinary metabolites of this compound.

Metabolite NameMetabolic PhaseReference
This compound (unchanged)- researchgate.netnih.gov
7-amino-flunitrazolamPhase I researchgate.netnih.gov
7-acetamido-flunitrazolamPhase II (Acetylation) researchgate.netnih.gov
Desnitro-flunitrazolamPhase I researchgate.netnih.gov

Comparison of In Vitro and In Vivo Metabolic Findings

Significant differences have been observed between laboratory-based (in vitro) studies, typically using human liver microsomes (HLM), and studies analyzing metabolites in human samples (in vivo), such as urine. These discrepancies highlight the complexity of predicting human metabolism solely from in vitro data.

In vitro experiments using HLM have successfully identified several Phase I metabolic steps for this compound, including monohydroxylation, dihydroxylation, and the reduction of the nitro group. nih.govdntb.gov.uaunifr.ch One study focusing on HLM incubations detected 7-amino-FNTZ as the sole metabolite. researchgate.netnih.gov Another in vitro investigation also noted hydroxylation reactions. researchgate.net Furthermore, the formation of this compound's glucuronide conjugates has been demonstrated in incubations with pooled human liver microsomes (pHLM). tandfonline.comnih.gov

Conversely, in vivo analyses of human urine have identified 7-amino-FNTZ, desnitro-FNTZ, and 7-acetamido-FNTZ as the principal metabolites. researchgate.netnih.gov The detection of desnitro-flunitrazolam in human urine was corroborated in another study. tandfonline.com Notably, a key metabolite found in vivo, 7-acetamidothis compound, was not detected in the corresponding in vitro HLM experiments. researchgate.net Similarly, the hydroxylation reactions observed in vitro could not be confirmed in the in vivo urine analysis conducted by the same research group, pointing to a clear divergence between the two models. researchgate.net

Table 1: Comparison of this compound Metabolites Detected In Vitro vs. In Vivo

Metabolite Detected In Vitro (HLM/pHLM) Detected In Vivo (Human Urine) Citation
Monohydroxy-FNTZ Yes Not Confirmed nih.govunifr.chresearchgate.net
Dihydroxy-FNTZ Yes Not Confirmed nih.govunifr.ch
7-amino-FNTZ Yes Yes researchgate.netnih.gov
Desnitro-FNTZ No Yes researchgate.netnih.govtandfonline.com
7-acetamido-FNTZ No Yes researchgate.netnih.govresearchgate.net
Glucuronide Conjugates Yes Not Reported tandfonline.comnih.gov

Proposed Biotransformation Pathways

The metabolism of this compound proceeds through several key pathways, which are common for designer benzodiazepines containing a nitro group. sci-hub.se These biotransformations include nitro-reduction, hydroxylation, acetylation, and glucuronoconjugation.

Nitro-Reduction

A primary and crucial step in the Phase I metabolism of this compound is the reduction of its C-7 nitro group. nih.govunifr.chsci-hub.se This reaction converts the nitro moiety into an amino group, leading to the formation of the metabolite 7-aminothis compound (7-amino-FNTZ). researchgate.netnih.gov This pathway is a well-established metabolic route for other nitro-containing benzodiazepines as well. sci-hub.se The resulting amine is then available for further Phase II reactions. The reduction of nitroaromatic compounds can be achieved through various biological mechanisms, often involving enzymes that catalyze the transfer of electrons. masterorganicchemistry.comwikipedia.org

Hydroxylation Reactions (Monohydroxylation, Dihydroxylation)

Hydroxylation, the addition of one or more hydroxyl (-OH) groups to the parent molecule, is another identified Phase I metabolic pathway for this compound. In vitro studies utilizing human liver microsomes have demonstrated that this compound can undergo both monohydroxylation (addition of one -OH group) and dihydroxylation (addition of two -OH groups). nih.govdntb.gov.uaunifr.ch While software-based prediction models have proposed potential metabolites like 4-hydroxy-FNTZ, these hydroxylated metabolites have not been consistently confirmed in in vivo studies. nih.govresearchgate.net For the structurally related predecessor, flunitrazepam, 3-hydroxylation is a known metabolic pathway catalyzed by the CYP3A4 enzyme. nih.gov

Acetylation of Amino Metabolites

Following the initial nitro-reduction that forms 7-aminothis compound, a significant Phase II conjugation reaction occurs: acetylation. sci-hub.se This process involves the transfer of an acetyl group to the newly formed amino group, resulting in the metabolite 7-acetamidothis compound (7-acetamido-FNTZ). researchgate.netnih.gov This metabolite has been identified as one of the main compounds detected in human urine after administration. researchgate.netnih.gov The acetylation of amino metabolites is a common detoxification pathway also observed for other nitro-benzodiazepines, such as clonazepam and meclonazepam. researchgate.net

Glucuronoconjugation of Metabolites

Glucuronoconjugation is a major Phase II metabolic pathway that enhances the water solubility of drugs and their metabolites, facilitating their excretion. drugbank.com Studies have shown that this compound can undergo this process, with N-glucuronide conjugates being detected after incubation with pooled human liver microsomes (pHLM) and UDP-glucuronyltransferases (UGTs). tandfonline.comnih.gov The research suggests that the glucuronidation of this compound may be carried out by complex formations of multiple UGT enzymes or their interaction with other metabolizing enzymes within the liver microsomes. nih.gov This pathway is a common feature in the metabolism of many benzodiazepines. sci-hub.se

Table 2: Summary of this compound Biotransformation Pathways and Metabolites

Metabolic Pathway Phase Metabolite Formed Citation
Nitro-Reduction Phase I 7-aminothis compound nih.govunifr.chresearchgate.netnih.govsci-hub.se
Hydroxylation Phase I Monohydroxy-FNTZ, Dihydroxy-FNTZ nih.govdntb.gov.uaunifr.ch
Acetylation Phase II 7-acetamidothis compound researchgate.netnih.govsci-hub.se
Glucuronoconjugation Phase II This compound-N-glucuronide tandfonline.comnih.gov

Analytical Methodologies for Detection and Quantification of Flunitrazolam and Its Metabolites

Chromatographic-Mass Spectrometric Techniques

Chromatography coupled with mass spectrometry stands as the gold standard for the analysis of Flunitrazolam due to its high selectivity and sensitivity. sci-hub.se These techniques allow for the separation of the parent drug from its metabolites and other endogenous compounds in complex biological matrices, followed by their unambiguous identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS, UPLC-QTOF-MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely employed technique for the analysis of this compound and its metabolites in various biological specimens, including blood, urine, and oral fluid. sci-hub.seunifr.choup.com This method offers excellent sensitivity and specificity, making it suitable for detecting the low concentrations at which this compound is often present. sci-hub.seoup.com Ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) is another powerful tool used for the identification and characterization of this compound and its metabolites, particularly in metabolic studies. unifr.chnih.gov

In a study on the detectability of this compound in oral fluid, UPLC-MS-MS was utilized. oup.com The analysis was performed on an Acquity class I UPLC coupled to a Xevo TQD tandem mass spectrometer. oup.com The optimal conditions for the analysis of this compound included a capillary voltage of 1.5 kV, a source block temperature of 149°C, and a desolvation gas temperature of 600°C. oup.com For quantification, multiple reaction monitoring (MRM) was used, with specific transitions for this compound being m/z 337.9 > 263.9 and 337.9 > 102.8. oup.com This method demonstrated a limit of detection of 5 pg/mL and a lower limit of quantification of 10 pg/mL in oral fluid. oup.com

Another LC-MS/MS method was developed for the quantification of 13 designer benzodiazepines, including this compound, in postmortem blood. oup.com This method used a C18 column for separation and a mass spectrometer operating in electrospray positive mode with multiple reaction monitoring. oup.com The linear range for this compound was established at 1–200 ng/mL. oup.com

A comprehensive LC-MS/MS method for the analysis of 53 benzodiazepines, including this compound, in illicit drug samples was also developed. nih.gov The instrumental analysis was performed using an Agilent 1290 Infinity II coupled to an Agilent 6460 triple quadrupole MS/MS. nih.gov Ion optimization experiments were conducted to determine the optimal precursor and product ions, as well as fragmentor voltage and collision energy. nih.gov

Table 1: LC-MS/MS Parameters for this compound Analysis

Parameter Value/Description Source
Instrumentation Acquity class I UPLC-Xevo TQD MS/MS oup.com
Agilent 1290 Infinity II-Agilent 6460 MS/MS nih.gov
Ionization Mode Electrospray Positive (ES+) oup.comoup.com
Capillary Voltage 1.5 kV oup.com
Source Temperature 149°C oup.com
Desolvation Gas Temp. 600°C oup.com
MRM Transitions m/z 337.9 > 263.9; 337.9 > 102.8 oup.com
Precursor Ion 338.1 m/z nih.gov
Product Ions 292.1, 264.1, 207.1, 183.4 m/z nih.gov
Limit of Detection 5 pg/mL (oral fluid) oup.com
Limit of Quantification 10 pg/mL (oral fluid); 1 ng/mL (blood) oup.comcuny.edu

| Linear Range | 10-1,000 pg/mL (oral fluid); 1-200 ng/mL (blood) | oup.comoup.com |

Gas Chromatography-Mass Spectrometry (GC-MS, GC-MS/MS)

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the determination of this compound and its metabolites, particularly in urine and blood samples. nih.govnih.govnih.gov This method often requires a derivatization step to increase the volatility and thermal stability of the analytes, thereby improving their chromatographic behavior. sci-hub.se

A GC-MS method was developed for the analysis of Flunitrazepam and its major metabolite, 7-amino-flunitrazepam, in plasma and whole blood, which involved acid hydrolysis followed by extraction and derivatization. nih.gov Similarly, a sensitive GC-MS procedure for Flunitrazepam and its metabolites in urine was established based on acid hydrolysis of the urine specimens, which converts the parent drug and its metabolites into corresponding amino-benzophenone derivatives. nih.gov

For the structural confirmation of this compound, GC-MS analysis has been employed alongside other techniques. unifr.ch While specific GC-MS methods dedicated solely to this compound are less detailed in the available literature compared to LC-MS methods, the principles applied to its analogue, Flunitrazepam, are often adaptable.

Table 2: GC-MS Analysis of Related Benzodiazepines

Analyte Matrix Key Methodological Feature Source
Flunitrazepam & 7-amino-flunitrazepam Plasma, Whole Blood Acid hydrolysis, derivatization nih.gov
Flunitrazepam & metabolites Urine Acid hydrolysis to benzophenones nih.gov

Sample Preparation Strategies

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a commonly used sample preparation technique for this compound and its metabolites from biological fluids like urine and oral fluid. oup.comnih.govresearchgate.net This method involves the partitioning of the analytes from the aqueous biological sample into an immiscible organic solvent.

In a study investigating this compound's metabolism, urine samples were subjected to LLE at a pH of 9.5 before analysis by UPLC-MS/MS. nih.gov For the analysis of this compound in oral fluid, a specific LLE procedure was employed using a mixture of ether, dichloromethane, hexane, and isoamyl alcohol (50:30:20:0.5) after buffering the sample to pH 9.5. oup.com Research comparing different sample preparation strategies for designer benzodiazepines in plasma found that LLE with methyl-tertiary-butyl-ether provided the best recoveries for a wide range of compounds. researchgate.net

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is another widely utilized and effective technique for the cleanup and concentration of this compound and its metabolites from various biological matrices, including blood and urine. oup.comnih.govresearchgate.netresearchgate.net SPE offers advantages over LLE, such as higher analyte recovery, reduced solvent consumption, and the potential for automation. sci-hub.se

A method for the quantification of 13 designer benzodiazepines, including this compound, in postmortem blood utilized SPE for sample treatment before LC-MS/MS analysis. oup.com Similarly, a method for detecting 40 benzodiazepines in blood and urine employed SPE. researchgate.net For the analysis of Flunitrazepam and its metabolites in urine, a mixed-mode bonded silica (B1680970) gel SPE cartridge was used to selectively isolate the compounds. nih.gov This method demonstrated an extraction efficiency of over 90%. nih.gov

Protein Precipitation

Protein precipitation is a simpler and faster sample preparation technique often used for plasma or blood samples. researchgate.netresearchgate.net It involves the addition of an organic solvent, such as acetonitrile (B52724) or methanol, or an acid to precipitate proteins, which are then removed by centrifugation. sci-hub.seresearchgate.net While efficient for removing proteins, it may not remove other matrix components that can interfere with the analysis, potentially leading to matrix effects in LC-MS analysis. sci-hub.se In some methods, protein precipitation with acetonitrile has been used prior to SPE or direct injection into the LC system for the analysis of designer benzodiazepines. researchgate.net

Application in Biological Matrices

The analysis of this compound and its metabolites can be performed on various biological matrices, with urine, oral fluid, hair, and plasma/serum being the most common. The choice of matrix often depends on the desired detection window and the specific circumstances of the case, such as workplace drug testing or investigating drug-facilitated crimes. researchgate.netnih.gov

Urine Analysis

Urine is a frequently used matrix for detecting this compound and its metabolites due to less invasive collection and higher concentrations of metabolites compared to blood. researchgate.nettandfonline.com In one study, following a single oral administration of 0.25 mg of this compound, the parent drug was detectable in hydrolyzed urine for up to 21 hours, with concentrations ranging from 1 to 18 ng/mL. nih.gov The primary metabolites identified in urine include desnitro-flunitrazolam, 7-amino-flunitrazolam, and 7-acetamido-flunitrazolam. nih.gov The detection of these metabolites can significantly extend the detection window to as long as 37 hours. nih.gov

Analytical methods for urine often involve a sample preparation step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to concentrate the analytes and remove interferences. farmaciajournal.comresearchgate.net Hydrolysis, typically using β-glucuronidase, is often performed to cleave glucuronide conjugates and increase the detectability of the metabolites. farmaciajournal.com

Table 1: this compound and its Metabolites in Urine

Analyte Detection Window Concentration Range (after 0.25 mg dose) Key Findings
This compound Up to 21 hours 1-18 ng/mL Parent drug is detectable but for a shorter duration than its metabolites. nih.gov
Desnitro-flunitrazolam Up to 37 hours Not specified A major metabolite that extends the detection window. nih.gov
7-amino-flunitrazolam Up to 37 hours Not specified Another key metabolite for prolonging detection. nih.gov
7-acetamido-flunitrazolam Up to 37 hours Not specified Contributes to the extended detection window. nih.gov

Oral Fluid Analysis

Oral fluid, or saliva, offers a non-invasive alternative for detecting recent drug use. However, concentrations of this compound in oral fluid are typically very low. oup.com Following a single administration, this compound was detectable in oral fluid for 1 to 8 hours, with concentrations ranging from 7 to 178 pg/mL. oup.com The main metabolite, 7-aminoflunitrazepam (B158405), has also been detected in oral fluid at very low concentrations. scispace.comnih.gov

Due to these low concentrations, highly sensitive methods such as GC-MS with negative chemical ionization or LC-MS/MS are necessary for detection. scispace.comoup.com Sample stability can be a concern, with studies showing that flunitrazepam in oral fluid is unstable even at +4°C without the addition of a preservative like sodium fluoride. scispace.comnih.gov

Table 2: this compound in Oral Fluid

Analyte Detection Window Concentration Range Analytical Method
This compound 1-8 hours 7-178 pg/mL UPLC-MS/MS oup.com
7-aminoflunitrazepam Up to 6 hours < 1 µg/L GC-MS-NCI scispace.comnih.gov

Hair Analysis

Hair analysis provides a long detection window, making it suitable for determining chronic drug use. nih.govusdrugtestcenters.com Flunitrazepam and its major metabolite, 7-aminoflunitrazepam, can be detected in hair. nih.gov In a study of 22 chronic users, concentrations of flunitrazepam and 7-aminoflunitrazepam in hair segments ranged from 0.01–0.16 ng/mg and 0.01–0.34 ng/mg, respectively. nih.gov Segmental analysis of hair can also provide information on the pattern of drug use over time. nih.gov

The analytical process for hair typically involves decontamination to remove external contaminants, followed by extraction and analysis, often by GC-MS or LC-MS/MS. nih.govnih.gov Derivatization may be necessary for GC-MS analysis. nih.gov

Table 3: this compound and 7-aminoflunitrazepam in Hair of Chronic Users

Analyte Concentration Range (ng/mg) Median Concentration (ng/mg)
Flunitrazepam 0.01–0.16 0.03 nih.gov
7-aminoflunitrazepam 0.01–0.34 0.09 nih.gov

Plasma/Serum Analysis

Plasma and serum are valuable matrices for determining recent drug exposure and for pharmacokinetic studies. Various methods have been developed for the quantification of flunitrazepam and its metabolites in plasma and serum. researchgate.netnih.govnih.gov High-performance liquid chromatography (HPLC) with UV detection has been used, but LC-MS/MS is preferred for its superior sensitivity and specificity. farmaciajournal.comresearchgate.net

A validated HPLC-UV method demonstrated a lower limit of quantification (LLOQ) of 5 ng/mL for flunitrazepam in plasma. researchgate.net More sensitive LC-MS/MS methods can achieve LLOQs between 2 and 3 µg/L (or ng/mL) for flunitrazepam and its metabolites, such as 7-aminoflunitrazepam and desmethylflunitrazepam. nih.govproquest.com

Development and Validation of Analytical Assays

The development and validation of analytical assays for this compound are crucial to ensure the reliability of results in forensic and clinical settings. Validation procedures typically follow guidelines from organizations like the Scientific Working Group for Forensic Toxicology (SWGTOX). oup.com

Validation parameters include assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, recovery, matrix effects, and stability. nih.govoup.com For instance, a validated LC-MS/MS method for 13 designer benzodiazepines, including this compound, in blood reported an LOD of 0.5 ng/mL and an LOQ of 1 ng/mL. nih.gov The method demonstrated acceptable bias, imprecision, and consistent matrix effects. nih.gov

In another study validating a method for designer benzodiazepines in hair, the LC-MS/MS method was able to detect and separate 17 compounds, including this compound. cuny.edu The LOQ for different analytes was either 5 or 25 pg/mg, with the calibration curves being linear up to 200 pg/mg. nih.gov

Use of Stable-Labeled Internal Standards for Quantification

The use of stable-isotope labeled (SIL) internal standards is a cornerstone of quantitative bioanalysis using mass spectrometry. wuxiapptec.com SIL internal standards are molecules that are chemically identical to the analyte but have one or more atoms replaced with a heavier isotope (e.g., deuterium, carbon-13, or nitrogen-15). lgcstandards.com

For the quantification of this compound, a SIL analog like this compound-d7 or this compound-¹³C₂,¹⁵N is often used. scispace.comcenmed.com These standards are added to the sample at the beginning of the analytical process and co-elute with the analyte. lgcstandards.comwaters.com By comparing the signal of the analyte to the known concentration of the SIL internal standard, variations in sample preparation, extraction efficiency, and instrument response can be compensated for, leading to more accurate and precise quantification. wuxiapptec.com The use of SIL internal standards is particularly important for mitigating matrix effects, which are common in complex biological samples and can suppress or enhance the analyte signal. wuxiapptec.com

Structural Activity Relationship Sar Studies and Analogue Comparison

Influence of Triazole Ring on Pharmacological Activity

Flunitrazolam belongs to the triazolobenzodiazepine class, distinguished by the fusion of a triazole ring to the diazepine (B8756704) ring of the core benzodiazepine (B76468) structure. lekkergaan.nllekkergaan.nl This structural modification is a key determinant of its pharmacological profile, most notably a significant increase in potency compared to its non-triazole counterparts. wikipedia.orgsci-hub.se The triazole ring is believed to enhance the molecule's binding affinity to the γ-aminobutyric acid (GABA) type A receptor, the primary target for benzodiazepines. lekkergaan.nlkcl.ac.uk This enhanced interaction leads to a more pronounced positive allosteric modulation of the GABA-A receptor, resulting in potent hypnotic and sedative effects. wikipedia.org

The presence of the triazole ring appears to be a consistent structural feature that elevates the activity of benzodiazepine analogues. researchgate.net This is a recurring theme in the structure-activity relationships of these compounds, where the fusion of a third ring, such as a triazole or imidazole (B134444) ring, modifies the molecule's electronic and conformational properties, thereby influencing its interaction with the receptor binding site. kcl.ac.uk In silico studies and anecdotal reports suggest that this structural feature contributes to this compound's activity at the microgram level. wikipedia.org

The synthesis of triazolo-analogs from 1,4-benzodiazepines is a known strategy to create significantly more potent compounds. sci-hub.sesci-hub.se This chemical transformation underscores the critical role of the fused triazole ring in augmenting the pharmacological activity of this class of substances. sci-hub.se

Comparison with Flunitrazepam and Other Triazolobenzodiazepines (e.g., Clonazolam, Flubromazolam)

This compound is the triazole analogue of Flunitrazepam, a potent 1,4-benzodiazepine (B1214927). wikipedia.orgsci-hub.se The primary structural difference is the addition of the fused triazole ring in this compound. This single modification results in a substantial increase in potency. wikipedia.orgsci-hub.se While Flunitrazepam itself is a powerful hypnotic and sedative, this compound is reported to be active at even lower doses. wikipedia.orgwikipedia.org

When compared to other potent triazolobenzodiazepines like Clonazolam and Flubromazolam, this compound shares the characteristic high potency attributed to the triazole ring. wikipedia.org Quantitative Structure-Activity Relationship (QSAR) studies have predicted high binding affinities for all three compounds, which aligns with reports of their activity at the sub-milligram range. sci-hub.setaylorandfrancis.com These compounds are considered to be among the most potent designer benzodiazepines. taylorandfrancis.com

Clonazolam, the triazolo-analog of clonazepam, and Flubromazolam, the triazolo-analog of flubromazepam (B159081), both exhibit powerful sedative and hypnotic effects, similar to this compound. sci-hub.seresearchgate.net The presence of a nitro group at the C7 position is a common feature among this compound and Clonazolam, which is known to contribute to their high affinity for the GABA-A receptor. nih.gov The specific halogen substitutions on the phenyl ring further modulate the activity of these compounds.

Interactive Data Table: Comparison of this compound and Related Compounds

CompoundClassKey Structural FeaturesRelative Potency
This compound TriazolobenzodiazepineFused triazole ring, 2-fluorophenyl group, C7 nitro group. lekkergaan.nlwikipedia.orgVery High wikipedia.orgsci-hub.se
Flunitrazepam 1,4-Benzodiazepine2-fluorophenyl group, C7 nitro group. wikipedia.orgHigh wikipedia.org
Clonazolam TriazolobenzodiazepineFused triazole ring, 2-chlorophenyl group, C7 nitro group. researchgate.netVery High taylorandfrancis.comresearchgate.net
Flubromazolam TriazolobenzodiazepineFused triazole ring, 2-fluorophenyl group, C8 bromo group.Very High wikipedia.org

Role of Substituents on Molecular Interactions and Metabolism

The substituents on the benzodiazepine scaffold of this compound play a crucial role in its molecular interactions and metabolic pathways.

The 2-fluorophenyl group at the C5 position is a significant feature. Halogen substituents at the C2' position of the phenyl ring are known to enhance the interaction of the imine nitrogen (N4) with receptor sites, potentially through an induced conformational change that increases the planarity of the molecule. nih.gov This enhanced interaction is thought to contribute to higher receptor affinity.

The nitro group at the C7 position is a critical electron-withdrawing group. Such groups at this position are known to be important for high-affinity binding to the benzodiazepine receptor. nih.gov Benzodiazepines with a nitro moiety at C7, such as this compound and Clonazolam, are typically reduced to their respective amines during metabolism. sci-hub.se In vitro studies on this compound have identified reduction of the nitro function as one of its metabolic steps. h-och.ch

The methyl group on the triazole ring also influences the compound's properties. lekkergaan.nl While its specific contribution to the pharmacological activity of this compound is not extensively detailed, methylation can affect metabolic stability and receptor interaction.

The metabolism of this compound is primarily hepatic, likely involving the cytochrome P450 (CYP) enzyme system, with CYP3A4 being a key enzyme in the metabolism of similar benzodiazepines. wikipedia.orgj-initiative.org The metabolic pathways for this compound include monohydroxylation, dihydroxylation, and the aforementioned reduction of the nitro group. h-och.ch These metabolic transformations are influenced by the various substituents on the molecule, which can affect the rate and sites of metabolism. For instance, the presence of the nitro group necessitates specific reductive pathways. sci-hub.seh-och.ch

Forensic and Toxicological Research Implications of Flunitrazolam

Challenges in Toxicological Analysis of Novel Benzodiazepines

The proliferation of novel benzodiazepines, including flunitrazolam, poses considerable difficulties for toxicological analysis. These substances are often available online and may be found in falsified medicines, with limited information on their toxicological profiles. nih.govresearchgate.net A primary challenge is the rapid emergence of these compounds, which often outpaces the development of certified reference materials and validated analytical methods necessary for their identification in biological samples. cfsre.orgcfsre.org

Standard toxicological screening panels, which are typically targeted, may not detect these new compounds, leading to the risk of false-negative results. rcpath.orgqeios.com While some designer benzodiazepines exhibit cross-reactivity with certain immunoassays, this is not always the case, and confirmatory analysis using more sophisticated techniques is essential. nih.govoup.com The high potency of many NPS, including this compound, means that they can be effective at low doses, resulting in very low concentrations in biological fluids, which can be difficult to detect. rcpath.orgoup.com

Furthermore, the structural similarity between different designer benzodiazepines can create analytical challenges. For instance, the metabolites of 4'-chlorodiazepam (B374661) show almost identical fragmentation patterns to those of diclazepam and its metabolites, necessitating robust chromatographic separation for accurate identification. nih.gov The constant evolution of the NPS market requires forensic and clinical toxicology laboratories to continuously update their analytical scopes and methodologies to ensure the accurate detection of these emerging threats. cfsre.orgnih.gov

Key Challenges in NPS Benzodiazepine (B76468) Analysis:

Challenge Description
Rapid Emergence New compounds appear faster than the development of detection methods. cfsre.org
Lack of Reference Materials Certified standards for new substances are often unavailable. cfsre.org
Low Concentrations High potency leads to low and difficult-to-detect levels in biological samples. rcpath.orgoup.com
Structural Similarity Similar chemical structures can lead to analytical interference and misidentification. nih.gov

| Inadequate Screening | Standard screening panels may not include targets for new designer benzodiazepines. rcpath.orgqeios.com |

Importance of Metabolite Identification for Extended Detection Windows

Identifying the metabolites of this compound is crucial for extending the window of detection following ingestion. The parent compound may be present in biological samples for a relatively short period and at low concentrations. nih.govresearchgate.net For example, in a controlled administration study, this compound itself was only detectable in oral fluid for up to 8 hours post-ingestion. oup.com Similarly, in urine, the parent drug was detectable for 21 hours. nih.gov

Metabolism studies, both in vitro and in vivo, are essential for identifying major metabolites that can serve as biomarkers of consumption. For this compound, in vitro studies using human liver microsomes identified monohydroxylation, dihydroxylation, and reduction of the nitro function as metabolic pathways. nih.gov However, in vivo studies have shown that the main urinary metabolites are desnitro-flunitrazolam, 7-amino-flunitrazolam, and 7-acetamido-flunitrazolam. nih.govresearchgate.net The detection of these metabolites can significantly prolong the detection window. For instance, the identification of this compound metabolites extended the detection window up to 37 hours in urine. nih.govresearchgate.net

The analysis of metabolites is particularly important in urine, where they are often found at higher concentrations and for a longer duration than the parent drug. tandfonline.com This is a common characteristic of benzodiazepine metabolism. tandfonline.com Therefore, targeting these metabolites in toxicological analyses increases the likelihood of confirming exposure to this compound, especially in cases where sample collection is delayed. nih.govresearchgate.net

This compound and its Detected Metabolites:

Compound Detected in in vitro studies Detected in in vivo (urine) studies
This compound -
4-hydroxy-flunitrazolam -
Desnitro-flunitrazolam -
7-amino-flunitrazolam

Contribution to Early Warning Systems for New Psychoactive Substances

The identification and characterization of this compound and its metabolites contribute valuable data to national and international Early Warning Systems (EWS) for NPS. drugsandalcohol.ieeuropa.eueuropa.eu These systems are designed to rapidly detect, assess, and respond to the public health threats posed by emerging drugs. drugsandalcohol.ieeuropa.eueuropa.eu EWS networks, such as the one operated by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) in cooperation with Europol, rely on the timely reporting of analytical findings from forensic laboratories, public health agencies, and law enforcement. europa.eueuropa.eueu-cadap.org

When a new substance like this compound is identified in casework, this information is shared through the EWS. This allows for the dissemination of alerts and analytical data to other laboratories and stakeholders, enhancing their preparedness to detect the substance. drugsandalcohol.ieeuropa.eu The CFSRE's NPS Discovery program in the United States is another example of an EWS that provides open-access information to rapidly identify emerging drugs. cfsre.org

The data on this compound's prevalence, metabolism, and associated health events helps to build a comprehensive understanding of the risks it poses. drugsandalcohol.ie This information is crucial for conducting risk assessments, which can lead to control measures and public health interventions. europa.eueuropa.eu By providing detailed analytical and toxicological data, researchers play a vital role in the functioning of these early warning systems, ultimately helping to mitigate the harm caused by NPS like this compound. drugsandalcohol.ieresearchgate.net

Future Research Directions in Flunitrazolam Studies

Elucidation of Further Biotransformation Products

The metabolism of Flunitrazolam has been investigated in preliminary studies, yet a complete picture of its biotransformation is far from established. In vitro experiments using pooled human liver microsomes (pHLM) have identified monohydroxylation, dihydroxylation, and reduction of the nitro function as metabolic steps. nih.gov Specifically, 7-amino-flunitrazolam was identified as a metabolite in these in vitro setups. nih.gov

However, studies on human urine samples have yielded different and sometimes conflicting results. In vivo, the primary detected metabolites have been identified as desnitro-flunitrazolam, 7-amino-flunitrazolam, and 7-acetamido-flunitrazolam. nih.gov Notably, some metabolites, such as 7-acetamidothis compound, were detected in vivo but not in vitro, while certain hydroxylation products identified in vitro were not confirmed in vivo. researchgate.net This discrepancy between in vitro and in vivo findings underscores the complexity of this compound metabolism and highlights the limitations of current models.

Future research is critical to tentatively elucidate these and other biotransformation products. tandfonline.comtandfonline.com The exact sites of metabolism, particularly for hydroxylated and N-glucuronidated metabolites, have not been fully identified. tandfonline.com Progress in this area will likely require the use of more advanced analytical tools, such as nuclear magnetic resonance (NMR) spectroscopy, to definitively characterize the chemical structures of metabolites. tandfonline.comtandfonline.com The synthesis of analytical grade reference standards for predicted metabolites is also a necessary step for their unequivocal identification and quantification in biological matrices. tandfonline.com

Table 1: Summary of Identified this compound Metabolites in In Vitro vs. In Vivo Studies

Metabolite Detected In Vitro (pHLM) Detected In Vivo (Human Urine)
7-amino-flunitrazolam Yes Yes
Desnitro-flunitrazolam No Yes
7-acetamido-flunitrazolam No Yes
Monohydroxylated metabolites Yes Not Confirmed
Dihydroxylated metabolites Yes Not Confirmed

This table summarizes findings from available research and highlights discrepancies between laboratory models and human studies. nih.govnih.govresearchgate.net

Comprehensive Pharmacokinetic Modeling from In Vitro and In Vivo Data

Current pharmacokinetic data for this compound is sparse and derived from a limited number of studies, often involving single administrations. nih.govoup.com For instance, following a single controlled administration, this compound was detectable in oral fluid for up to 8 hours, with a maximum concentration (Tmax) observed at 3 hours. oup.comresearchgate.net In urine, the parent compound was detectable for 21 hours. nih.gov While this information provides a preliminary detection window, it is insufficient for a thorough understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

A significant future direction is the development of comprehensive pharmacokinetic models. Physiologically Based Pharmacokinetic (PBPK) modeling represents a powerful tool for this purpose. efpia.eu These models integrate physicochemical data with in vitro metabolism data (from systems like human liver microsomes and hepatocytes) and limited in vivo data to simulate the drug's behavior in the human body. efpia.euhud.ac.uk

By combining advanced in vitro systems with in silico PBPK modeling, researchers can:

Predict the influence of intrinsic factors (e.g., genetic polymorphisms in metabolic enzymes like CYP2C9 and CYP3A4) and extrinsic factors on this compound's pharmacokinetics. hud.ac.uk

Improve the interpretation of toxicological findings by providing a framework to understand dose-concentration-effect relationships.

Simulate drug concentrations in various tissues and over longer time periods than are feasible to measure directly in human studies.

Developing robust PBPK models for this compound will require more extensive in vitro metabolic characterization and the careful collection of in vivo data from controlled studies or well-documented clinical and forensic cases. efpia.eu

Advanced In Silico Prediction Models for Pharmacological Properties

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are becoming indispensable tools in modern drug design and toxicology. nih.gov These computational models predict the biological activity of chemicals based on their molecular structure. researchgate.net For designer benzodiazepines, QSAR models have been developed to predict their binding affinity to the γ-aminobutyric acid A (GABA-A) receptor, which is the primary mechanism of their pharmacological action. researchgate.netkcl.ac.uk

Studies using 3D-field QSAR have predicted that this compound possesses a high biological activity, comparable to other potent designer benzodiazepines. researchgate.net These predictions are consistent with anecdotal reports of its high potency. wikipedia.org

Table 2: Predicted Biological Activity of Select Designer Benzodiazepines via QSAR Modeling

Compound Predicted Activity (IC50) Rank
Flubrotizolam 1
Clonazolam 2
This compound 3
Flubromazolam 4

This table presents the relative predicted activity based on in silico QSAR models, highlighting this compound's predicted high potency. researchgate.net

Future research should focus on creating more advanced and refined in silico models. The goals of this research should include:

Developing models that can distinguish between different pharmacological effects (e.g., hypnotic, anxiolytic, sedative) rather than just predicting receptor affinity. researchgate.net

Using techniques like scaffold hopping to predict novel structures with high potency, which can help regulatory agencies anticipate future trends in the designer drug market. kcl.ac.uk

Integrating ADME and toxicity prediction models to create a more holistic in silico risk assessment profile for new psychoactive substances like this compound. nih.govajchem-a.com

These predictive computational libraries could serve as vital support tools for regulatory bodies, enabling faster risk assessment and scheduling decisions for newly emerging designer drugs. kcl.ac.uk

Q & A

What analytical methodologies are recommended for detecting and quantifying flunitrazolam in biological samples, and how can cross-reactivity with structurally similar benzodiazepines be minimized?

This compound detection requires high-resolution mass spectrometry (HRMS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its low therapeutic dose (0.08–0.14 mg) and structural similarity to other triazolobenzodiazepines . Key steps include:

  • Sample preparation : Solid-phase extraction (SPE) or protein precipitation to isolate metabolites.
  • Instrument parameters : Use of electrospray ionization (ESI) in positive ion mode with a C18 column for chromatographic separation.
  • Cross-reactivity mitigation : Employing selective reaction monitoring (SRM) for unique ion transitions (e.g., m/z 341.1 → 238.1 for this compound) .
    Validation should include specificity testing against common interferents like flunitrazepam and clonazolam .

How can researchers design in vitro and in vivo studies to resolve discrepancies in this compound metabolic pathways reported across literature?

Conflicting metabolite profiles (e.g., hydroxylation vs. acetylation) between human liver microsomes (HLMs) and authentic urine samples highlight the need for multi-model validation . A robust experimental design includes:

  • In vitro : Incubate this compound with HLMs under controlled CYP450 conditions, using NADPH as a cofactor.
  • In vivo : Collect timed urine samples from controlled administration studies and analyze via HRMS.
  • Data reconciliation : Compare metabolite structures using nuclear magnetic resonance (NMR) and reference standards .
    Document interindividual variability by including multiple human subjects or animal models .

What are the optimal parameters for synthesizing this compound derivatives to study structure-activity relationships (SAR) while ensuring analytical reproducibility?

Synthetic protocols should prioritize:

  • Reaction conditions : Use anhydrous solvents (e.g., tetrahydrofuran) and inert atmospheres to prevent degradation.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) and recrystallization in acetone/water.
  • Characterization : Validate purity via HPLC-UV (≥98%) and confirm identity using FTIR (C-F stretch at 1,250 cm⁻¹) and ¹H-NMR (triazolo ring protons at δ 7.8–8.2 ppm) .
    Publish full synthetic routes in supplementary materials to enable replication .

How can researchers address contradictions in this compound’s pharmacokinetic (PK) data, such as its half-life and volume of distribution, across preclinical models?

Discrepancies arise from species-specific metabolic differences (e.g., CYP3A4 vs. CYP3A12 in humans vs. dogs). To harmonize PK

  • Model selection : Use humanized liver mice or primary human hepatocytes.
  • Dosing regimens : Adjust for allometric scaling (e.g., 0.1 mg/kg in rodents ≈ 0.008 mg/kg in humans).
  • Analytical consistency : Standardize plasma sampling intervals (0–48 hours) and LC-MS/MS quantification .

What statistical approaches are appropriate for analyzing behavioral data in rodent models exposed to this compound, particularly when assessing dose-dependent anxiolytic vs. sedative effects?

  • Experimental design : Use a double-blind, randomized crossover study with saline controls.
  • Behavioral metrics : Quantify locomotor activity (open-field test) and anxiety (elevated plus maze) at 30-minute intervals post-administration.
  • Statistical analysis : Apply mixed-effects models to account for intra-subject variability and Bonferroni correction for multiple comparisons .
    Report effect sizes (Cohen’s d) and 95% confidence intervals to contextualize significance .

How can this compound’s potency be contextualized relative to other designer benzodiazepines in receptor-binding assays, and what methodological pitfalls should be avoided?

  • Assay setup : Use radioligand displacement assays (³H-flunitrazepam) with GABAₐ receptor subunits α1β2γ2.
  • Pitfalls to avoid : Non-specific binding (mitigate with 100 μM GABA) and incomplete equilibrium (incubate ≥60 minutes).
  • Data normalization : Express results as Ki values relative to diazepam (control). This compound’s Ki is ~0.3 nM, indicating 10× higher affinity than flunitrazepam .

What ethical and logistical considerations are critical when designing clinical studies to investigate this compound’s association with drug-facilitated crimes?

  • Ethical approval : Secure institutional review board (IRB) clearance for forensic sample analysis .
  • Data anonymization : Remove personally identifiable information from toxicology reports.
  • Collaboration : Partner with law enforcement agencies to access authentic samples while maintaining chain-of-custody protocols .
    Publish findings in compliance with GDPR or HIPAA regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.